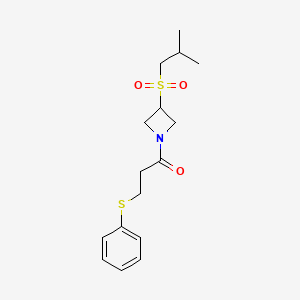

![molecular formula C10H10N2O6S2 B2980279 methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate CAS No. 941913-42-4](/img/structure/B2980279.png)

methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

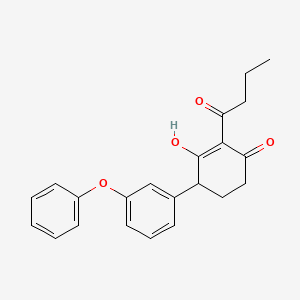

“Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate” is a chemical compound that belongs to the class of 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . It is a part of a novel scaffold that has been the subject of various pharmacological studies .

Synthesis Analysis

The synthesis of this compound involves the reduction of nitro groups in certain benzenesulfonamides, which are then reacted with trimethyl orthoacetate to yield the 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives . The synthesis process is complex and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide core . This core can be modified with various functional groups to yield active compounds . The exact structure of “methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate” is not specified in the available literature.Scientific Research Applications

Design and Synthesis for Biological Applications

Carbonic Anhydrase Inhibition : A study on the design, synthesis, and biological evaluation of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide derivatives explored their in vitro inhibition potential against human carbonic anhydrase isoforms. Some derivatives showed modest inhibition, suggesting the potential for further development into selective inhibitors (Mishra et al., 2016).

Antihypertensive α-Blocking Agents : Research on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases highlighted their good antihypertensive α-blocking activity. This study points to the utility of these compounds in developing new therapeutic agents for hypertension management (Abdel-Wahab et al., 2008).

Catalysis and Reaction Efficiency : A novel N-bromo sulfonamide reagent was synthesized and characterized, demonstrating high efficiency as a catalyst for the synthesis of bis(pyrazol-5-ols) through a pseudo five-component condensation reaction. This highlights the compound's role in facilitating efficient organic synthesis processes (Khazaei et al., 2014).

Antibacterial Activity : Novel antibacterial 2,1-benzothiazine 2,2-dioxides derived from methyl anthranilate showed promising activity against various bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents (Shafiq et al., 2011).

Antimicrobial Agents : The synthesis of formazans from Mannich base derivatives as antimicrobial agents revealed moderate activity against bacterial and fungal strains. Such studies are crucial for the ongoing search for new antimicrobial compounds (Sah et al., 2014).

Future Directions

Mechanism of Action

Target of Action

The primary target of methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate is the PI3Kδ enzyme . This enzyme plays a crucial role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .

Mode of Action

Methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate acts as an inhibitor of the PI3Kδ enzyme . It binds to the enzyme, preventing it from performing its function. This inhibition disrupts the normal cellular processes controlled by PI3Kδ, leading to various downstream effects .

Biochemical Pathways

The inhibition of PI3Kδ by methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate affects several biochemical pathways. These include pathways involved in cell growth and proliferation, as well as those related to cell survival and intracellular trafficking . The disruption of these pathways can lead to a variety of cellular effects.

Pharmacokinetics

The compound’s inhibitory potency and selectivity over other pi3k isoforms suggest that it may have favorable pharmacokinetic properties .

Result of Action

The inhibition of PI3Kδ by methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate can lead to significant cellular effects. For example, it has been shown to inhibit the proliferation of human B-cell SU-DHL-6, a type of cancer cell .

properties

IUPAC Name |

methyl 2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-7-yl)sulfonyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O6S2/c1-18-10(13)5-19(14,15)7-2-3-8-9(4-7)20(16,17)12-6-11-8/h2-4,6H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROIUUHGSGIHKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1=CC2=C(C=C1)NC=NS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-((1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-7-yl)sulfonyl)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2980201.png)

![7-Bromoimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B2980202.png)

![2-{Bicyclo[1.1.1]pentan-1-yl}ethan-1-ol](/img/structure/B2980206.png)

![(2S)-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-2,3-dihydroindole-2-carboxamide](/img/structure/B2980207.png)

![tert-butyl 5-methoxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2980211.png)